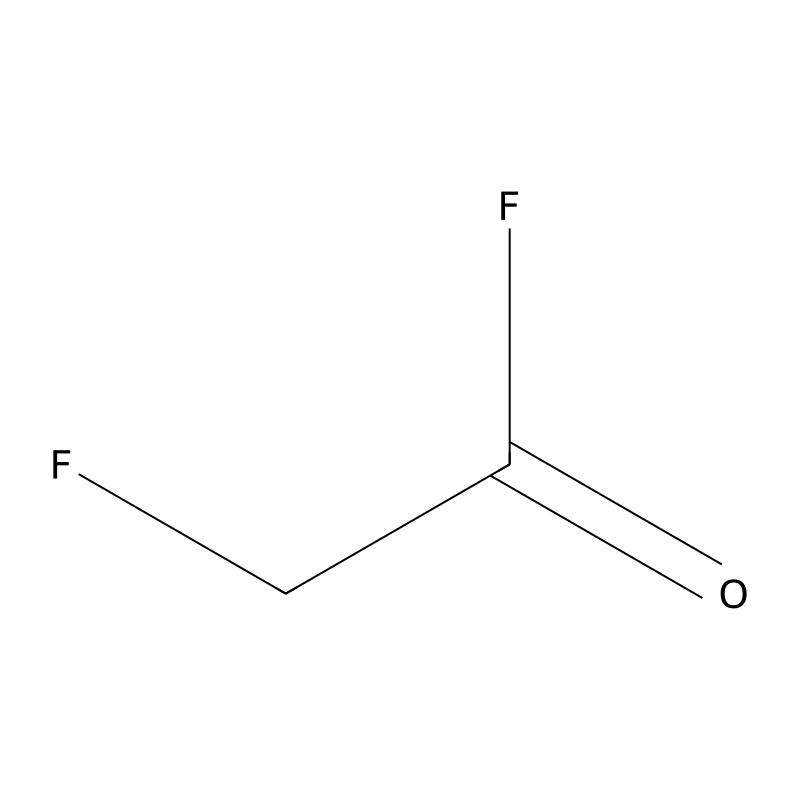

Fluoroacetyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Study of Rotational Isomerism:

Fluoroacetyl fluoride exhibits a phenomenon called rotational isomerism, where the molecule can exist in two different stable configurations due to internal rotation around the C-C bond. This property was studied using microwave spectroscopy, which allowed researchers to identify and characterize the distinct rotational transitions of each isomer.

Fluorination Reagent:

Due to its high reactivity, fluoroacetyl fluoride has been explored as a potential fluorinating agent in organic synthesis. However, its instability and the difficulty in controlling the reaction make it a challenging reagent for practical applications [].

Fluoroacetyl fluoride is an organofluorine compound with the chemical formula C₂H₃F₂O. It features a carbonyl group (C=O) adjacent to a fluorinated acetyl group, making it a unique acyl fluoride. The presence of fluorine atoms imparts distinctive physical and chemical properties, such as increased reactivity and altered solubility compared to its non-fluorinated counterparts. Fluoroacetyl fluoride is typically a colorless liquid with a pungent odor and is known for its corrosive nature, necessitating careful handling in laboratory and industrial settings.

- Nucleophilic Addition: The carbonyl carbon is electrophilic, allowing nucleophiles to attack, leading to the formation of adducts.

- Hydrolysis: In the presence of water, fluoroacetyl fluoride can hydrolyze to yield fluoroacetic acid and other byproducts.

- Electrophilic Substitution: The fluorine atoms can influence the reactivity of adjacent groups, allowing for electrophilic aromatic substitutions under certain conditions .

Fluoroacetyl fluoride exhibits significant biological activity primarily through its metabolic transformation into fluoroacetate, a highly toxic compound. Fluoroacetate inhibits the enzyme aconitase in the citric acid cycle, leading to metabolic disruption and potential lethality in mammals. This toxicity has implications in both environmental science and pharmacology, particularly concerning its effects on wildlife and potential uses in pest control

Several methods exist for synthesizing fluoroacetyl fluoride:

Fluoroacetyl fluoride has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, enhancing bioactivity and stability.

- Agricultural Chemicals: The compound is utilized in developing agrochemicals that require fluorinated structures for improved efficacy.

- Material Science: Its unique properties make it valuable in creating specialized materials with enhanced performance characteristics .

Research has demonstrated that fluoroacetyl fluoride interacts significantly with biological systems. Studies indicate that its metabolic conversion to fluoroacetate leads to severe toxicity in mammals, affecting energy metabolism by inhibiting key enzymatic pathways. Additionally, interaction studies have shown that fluoroacetyl compounds can modify enzyme activity through covalent binding or altering substrate specificity

Fluoroacetyl fluoride shares similarities with several other organofluorine compounds. Below is a comparison highlighting its uniqueness: Fluoroacetyl fluoride's unique combination of reactivity due to its acyl halide structure and the presence of fluorine sets it apart from these similar compounds.Compound Chemical Formula Unique Features Acetyl Fluoride C₂H₃FO Non-fluorinated acyl halide; less reactive than fluoroacetyl fluoride. Trifluoroacetic Acid C₂F₃O₂ Stronger acidity; used as a reagent but lacks direct acyl functionality. Fluoroacetic Acid C₂H₃FO₂ Highly toxic; similar metabolic pathways but lacks the acyl halide feature. Perfluoropropionic Acid C₃F₇O₂ Fully fluorinated; used in specialized applications but lacks the carbonyl reactivity of fluoroacetyl fluoride.

Fluoroacetyl fluoride undergoes protonation in binary superacidic systems such as hydrogen fluoride/antimony pentafluoride (HF/SbF₅) or hydrogen fluoride/arsenic pentafluoride (HF/AsF₅). These reactions yield stabilized salts, including hexafluoridoarsenates ([AsF₆]⁻) and hexafluoridostibates ([SbF₆]⁻). For example, protonation of fluoroacetyl fluoride in HF/SbF₅ at low temperatures (−60°C to −80°C) generates the oxonium ion [CH₂FC(OH)F][SbF₆], which crystallizes in the triclinic space group P. Single-crystal X-ray diffraction reveals elongated C–O bond lengths (1.424 Å) in protonated species compared to non-protonated fluoroacetyl fluoride (1.180 Å), indicating significant charge delocalization.

Table 1: Structural parameters of protonated fluoroacetyl fluoride salts

| Compound | Space Group | C–O Bond Length (Å) | Coordination Anion |

|---|---|---|---|

| [CH₂FC(OH)F][SbF₆] | P1 | 1.424 | [SbF₆]⁻ |

| [CClH₂C(OH)F][SbF₆] | P2₁/c | 1.419 | [SbF₆]⁻ |

| [CF₃C(OH)F][AsF₆] | P2₁ | 1.431 | [AsF₆]⁻ |

Quantum chemical calculations at the MP2/aug-cc-pVTZ level confirm that protonation increases electrophilicity at the carbonyl carbon, facilitating subsequent reactions.

Synthetic Methodologies: Binary Acid Systems and Fluoride Derivatives

Fluoroacetyl fluoride is synthesized via halogen exchange or oxidative fluorination. A key method involves reacting halogenated olefins (e.g., trichloroethylene) with oxygen and hydrogen fluoride in the presence of chromium-based catalysts (e.g., 3-difluoromethyl-1H-methylpyrazole-4-chromium formate) at 180–190°C. This one-step process achieves 90% fluorine recovery and produces difluoroacetyl fluoride (CF₂HCOF) as a primary product.

Alternative routes include:

- Halogen substitution: Dichloroacetyl chloride (Cl₂CHCOCl) reacts with potassium fluoride (KF) under high pressure to yield difluoroacetyl fluoride (CF₂HCOF).

- Electrochemical fluorination: Acetyl fluoride (CH₃COF) undergoes anodic oxidation in anhydrous HF to generate trifluoroacetyl fluoride (CF₃COF) with 36–45% yields.

Table 2: Synthetic routes for fluoroacetyl fluoride derivatives

| Starting Material | Reagent/System | Product | Yield (%) |

|---|---|---|---|

| Trichloroethylene | HF/O₂/Cr catalyst | CF₂HCOF | 90 |

| Dichloroacetyl chloride | KF | CF₂HCOF | 99 |

| Acetyl fluoride | HF/electrochemical cell | CF₃COF | 45 |

Stabilization of Reactive Intermediates: Oxo/Fluoride Protonation Pathways

Protonated intermediates of fluoroacetyl fluoride are stabilized through hyperconjugation and anion interactions. In HF/SbF₅, the oxonium species [CHF₂CF₂OH₂][SbF₆] forms via HF addition to the protonated carbonyl group. This species remains stable in the solid state due to intermolecular C···F contacts (2.471–3.166 Å) between the oxonium ion and [SbF₆]⁻ anions. Low-temperature NMR studies (−90°C) reveal equilibria between protonated acyl fluorides and α-fluoroalcohols in solution, with equilibrium constants favoring the latter by 10:1.

Density functional theory (DFT) calculations show that fluorinated substituents enhance stabilization through:

- Hyperconjugation: σ(C–F) → σ*(C–O) interactions reduce charge density on the carbonyl oxygen.

- Anion coordination: Fluoride ions from [SbF₆]⁻ donate electron density to the protonated carbonyl group.

Halogen Substitution Effects: From Chloro- to Trifluoroacetyl Analogues

The reactivity of haloacetyl fluorides correlates with halogen electronegativity and steric effects. Chloroacetyl fluoride (ClCH₂COF) exhibits greater susceptibility to protonation than fluoroacetyl fluoride (FCH₂COF) due to the lower electronegativity of chlorine, which reduces electron withdrawal from the carbonyl group. In contrast, trifluoroacetyl fluoride (CF₃COF) resists protonation in HF/SbF₅, instead forming the oxonium ion [CF₃C(OH)F·HF][SbF₆] via HF addition.

Table 3: Comparative reactivity of haloacetyl fluorides

| Compound | Fluoride Ion Affinity (kcal/mol) | Protonation Site | Primary Product |

|---|---|---|---|

| ClCH₂COF | 287 | Carbonyl oxygen | [ClCH₂C(OH)F][SbF₆] |

| FCH₂COF | 302 | Carbonyl oxygen | [FCH₂C(OH)F][SbF₆] |

| CF₃COF | 315 | HF addition | [CF₃C(OH)F·HF][SbF₆] |

Thioesterase-Mediated Hydrolysis: Mechanistic Basis for Fluoroacetyl-Coenzyme A Selectivity

The thioesterase from Streptomyces cattleya exhibits extraordinary selectivity for fluoroacetyl-coenzyme A over acetyl-coenzyme A, demonstrating a remarkable 10^6-fold discrimination that enables the organism to prevent lethal fluorocitrate formation while maintaining essential acetyl-coenzyme A metabolism [9] [10]. This selectivity arises from a unique catalytic mechanism that differs fundamentally from conventional thioesterase hydrolysis pathways.

Unlike typical type II thioesterases that employ either aspartate or glutamate as the catalytic base, the fluoroacetyl-coenzyme A thioesterase utilizes a catalytic triad composed of threonine-42, histidine-76, and a water molecule [9]. The mechanistic pathway involves initial deprotonation of the threonine-42 hydroxyl group by histidine-76, followed by nucleophilic attack of the deprotonated threonine oxygen on the fluoroacetyl carbonyl carbon [9]. This creates a tetrahedral transition intermediate, with the positive charge on histidine-76 stabilized through hydrogen bonding with a conserved water molecule [9].

The specificity for fluoroacetyl-coenzyme A derives from the unique properties of the fluorine substituent, which lowers the proton dissociation constant of the α-carbon and facilitates a dehydratase-like mechanism involving α-carbon deprotonation [14]. Site-directed mutagenesis studies demonstrate that mutation of threonine-42 to alanine completely abolishes enzyme activity, confirming the essential role of the threonine hydroxyl group as the catalytic nucleophile [9].

| Residue | Function | Effect of Mutation |

|---|---|---|

| Threonine-42 | Catalytic nucleophile | Complete loss of activity (T42A) |

| Histidine-76 | General base | 1000-fold decrease in activity (H76A) |

| Glutamate-50 | Active site stabilization | 63% reduction in activity (E50A) |

| Arginine-120 | Fluorine recognition | Loss of substrate specificity |

Kinetic and Thermodynamic Control: Burst Kinetics vs. Steady-State Catalysis

The kinetic behavior of fluoroacetyl-coenzyme A thioesterase reveals distinct mechanistic differences between fluoroacetyl-coenzyme A and acetyl-coenzyme A hydrolysis [15]. With acetyl-coenzyme A as substrate, the enzyme exhibits burst kinetics characterized by rapid formation of one equivalent of free coenzyme A during the first turnover, followed by a slower steady-state rate [15]. This burst phase indicates rapid enzyme acylation followed by rate-limiting deacylation, with the steady-state rate constant corresponding to the deacylation step [15].

In contrast, fluoroacetyl-coenzyme A hydrolysis proceeds without observable burst kinetics under physiological conditions, indicating that acylation rather than deacylation becomes rate-limiting [16]. However, burst kinetics can be observed with fluoroacetyl-coenzyme A when using deuterated substrate analogues, suggesting that isotopically sensitive steps occur after coenzyme A formation [15].

The kinetic isotope effect studies using chiral deuterated fluoroacetyl-coenzyme A substrates reveal that only the R-deuterium isomer exhibits a significant kinetic isotope effect of 1.7 ± 0.2, indicating stereospecific recognition of the prochiral fluoromethyl group during deacylation [11]. This stereoselectivity demonstrates that the enzyme active site precisely positions the α-carbon for proton abstraction during the deacylation mechanism [11].

| Substrate | Kinetic Behavior | Rate-Limiting Step | Kinetic Isotope Effect |

|---|---|---|---|

| Acetyl-coenzyme A | Burst kinetics | Deacylation (k₃) | Not applicable |

| Fluoroacetyl-coenzyme A | No burst | Acylation (k₂) | 1.0 ± 0.1 |

| R-²H₁-Fluoroacetyl-coenzyme A | Burst kinetics | Deacylation | 1.7 ± 0.2 |

| S-²H₁-Fluoroacetyl-coenzyme A | Burst kinetics | Deacylation | 1.0 ± 0.1 |

Fluorine-Specific Molecular Recognition: Hydrophobic vs. Dipolar Interactions

The molecular recognition of fluorine in fluoroacetyl-coenzyme A binding involves complex thermodynamic contributions that distinguish between hydrophobic and dipolar interaction mechanisms [13]. Thermodynamic analysis using isothermal titration calorimetry reveals that fluorine recognition is primarily entropically driven, with the interaction between the fluorine substituent and phenylalanine-36 on the lid structure providing a 5- to 20-fold difference in binding affinity [13].

The polar hydrophobicity of fluorinated compounds plays a crucial role in molecular recognition, where desolvation of fluorinated surfaces and weak dipolar interactions in organized media drive substrate binding [22]. This phenomenon arises from fluorine's unique combination of polarity and non-polarizability, creating distinctive solvation properties that differ from conventional hydrophobic interactions [22].

Structural analysis reveals that the fluorine atom interacts specifically with arginine-120 located opposite the catalytic triad, and this interaction is essential for correct substrate coordination and accounts for the observed substrate specificity [9] [10]. The fluorine-arginine interaction represents a balance between electrostatic attraction and steric constraints, with the positioning optimized for the fluoroacetyl substrate geometry [9].

The thermodynamic signature of fluorine binding demonstrates entropy-enthalpy compensation effects, where favorable enthalpic contributions from fluorine-protein interactions are partially offset by entropic penalties associated with conformational restriction [24]. Molecular dynamics simulations indicate that fluorine substituents can form both direct protein contacts and water-mediated interactions, with the relative importance depending on the local protein environment [26].

| Interaction Type | Binding Partner | Thermodynamic Contribution | Effect on Selectivity |

|---|---|---|---|

| Hydrophobic | Phenylalanine-36 | Entropic advantage | 5-20 fold improvement |

| Electrostatic | Arginine-120 | Enthalpic stabilization | Essential for recognition |

| Water-mediated | Active site cavity | Mixed entropy/enthalpy | Modulates binding kinetics |

| Desolvation | Fluorine surface | Entropic gain | Contributes to selectivity |

Evolutionary Adaptation: Structural Determinants in Hot Dog-Fold Thioesterases

The fluoroacetyl-coenzyme A thioesterase represents an evolutionary adaptation within the hot dog-fold superfamily, exhibiting features of both type II thioesterases and dehydratases [14]. Sequence and structural analysis reveals that this enzyme functions as a chimera, possessing the catalytic framework of 4-hydroxybenzoyl-coenzyme A thioesterases combined with structural elements characteristic of the dehydratase family [14].

The hot dog-fold architecture provides the foundational framework for thioesterase activity, with the characteristic α-helix wrapped by a curved β-sheet creating the substrate binding channel [18]. However, the fluoroacetyl-coenzyme A thioesterase contains a distinctive hydrophobic lid structure not found in other crystallographically characterized thioesterases but shared with dehydratase family members [14]. This lid structure is functionally important for molecular recognition of fluorine through the gatekeeper residue phenylalanine-36 [14].

Evolutionary analysis demonstrates that the lid structure and associated fluorine recognition mechanisms represent specific adaptations to the fluoroacetate-producing environment of Streptomyces cattleya [14]. The conservation of phenylalanine-36 among dehydratases, despite its uniqueness compared to the enzyme's closest orthologs, suggests convergent evolution or horizontal transfer of structural motifs [14].

The structural determinants of hot dog-fold thioesterases reveal common architectural features that enable substrate promiscuity while allowing for specialized function through lid domain modifications [18]. The simplicity and plasticity of the hot dog-fold architecture facilitate evolutionary adaptation, with substrate recognition primarily controlled by variable loop regions and capping domains [29].

| Structural Element | Function | Evolutionary Origin | Conservation Pattern |

|---|---|---|---|

| α/β Core fold | Catalytic framework | Ancient thioesterase | Highly conserved |

| Hydrophobic lid | Substrate selectivity | Dehydratase family | Moderately conserved |

| Phenylalanine-36 | Fluorine recognition | Unique adaptation | Species-specific |

| Catalytic triad | Chemical mechanism | Type II thioesterase | Functionally conserved |

Quantum-Chemical Modeling: Ground-State Conformations and Vibrational Modes

Fluoroacetyl fluoride (CH₂F-COF) exhibits rich conformational behavior that has been extensively studied through quantum-chemical calculations. The molecule possesses multiple rotational conformers arising from internal rotation around the C-C bond, leading to distinct spatial arrangements of the fluorine substituents.

Ground-State Conformational Analysis

Comprehensive ab initio calculations employing restricted Hartree-Fock (RHF), second-order Møller-Plesset perturbation theory (MP2), and density functional theory (DFT) methods have identified two primary conformers: the trans and cis forms. The trans conformer, where the two fluorine atoms are positioned opposite to each other relative to the C-C bond, represents the global minimum energy structure. The cis conformer, characterized by a gauche arrangement with the fluorine atoms in closer proximity, exhibits higher energy.

| Conformer | Energy Difference (cm⁻¹) | Computational Method | Dipole Moment (D) |

|---|---|---|---|

| Trans | 0 (reference) | MP2/6-31G* | 2.67 ± 0.05 |

| Cis | 910 ± 100 | MP2/6-31G* | 2.05 ± 0.06 |

The structural parameters obtained from MP2/6-31G* calculations reveal C-F bond lengths of 1.38-1.42 Å, C-C bond lengths of 1.50-1.53 Å, and C=O bond lengths of 1.17-1.20 Å. The F-C-F bond angle ranges from 106° to 109°, indicating significant deviation from tetrahedral geometry due to the electronegative fluorine substituents.

Vibrational Mode Analysis

The vibrational spectrum of fluoroacetyl fluoride has been calculated using harmonic and anharmonic approaches. Fundamental vibrational frequencies span the range from 100 to 3000 cm⁻¹, with characteristic modes including:

- C-F stretching vibrations: 1000-1200 cm⁻¹

- C=O stretching vibration: 1800-1900 cm⁻¹

- C-C stretching vibration: 800-900 cm⁻¹

- Torsional modes: 100-200 cm⁻¹

The MP2/6-31G* level calculations, when combined with appropriate scaling factors (0.94-0.96), provide vibrational frequencies in excellent agreement with experimental infrared and Raman spectroscopic data. The calculated force constants demonstrate the strength of the C-F bonds (approximately 5.5 mdyn/Å) compared to the C-H bonds in analogous compounds.

Torsional Potential Function

The internal rotation about the C-C bond has been characterized through potential energy surface scans. The torsional potential function can be expressed as a Fourier series:

V(φ) = V₁(1 - cos φ) + V₂(1 - cos 2φ) + V₃(1 - cos 3φ)

where the calculated barrier coefficients are V₁ = 350 ± 12 cm⁻¹, V₂ = 306 ± 6 cm⁻¹, and V₃ = 420 ± 1 cm⁻¹. The barrier height for cis-to-trans conversion is calculated to be 1700-2300 cm⁻¹, depending on the computational method employed.

Excited-State Dynamics: Torsional/Inversion Vibrations in Triplet/Singlet States

The excited-state properties of fluoroacetyl fluoride reveal complex dynamics involving both torsional and inversion vibrations. Time-dependent density functional theory (TD-DFT) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) calculations have been employed to characterize the electronic transitions and excited-state potential energy surfaces.

Singlet Excited States

The lowest-energy singlet excited state (S₁) corresponds to an n→π* transition involving promotion of a non-bonding electron from the oxygen atom to the π* orbital of the carbonyl group. This transition occurs at approximately 6.5-7.2 eV and is characterized by significant geometric changes from the ground state:

- Pyramidalization of the carbonyl carbon

- Increased C=O bond length (1.20-1.25 Å)

- Rotation of the fluoromethyl group relative to the carbonyl plane

The second excited singlet state (S₂) at 8.1-8.7 eV involves a π→π* transition with more extensive geometric reorganization, including twisted conformations around the C-C bond.

Triplet Excited States

The first excited triplet state (T₁) lies at 4.2-4.8 eV and possesses similar n→π* character to the S₁ state. The T₁ state exhibits:

- Non-planar carbonyl geometry with pyramidal distortion

- Enhanced C-F bond polarization

- Increased dipole moment (3.2-3.8 D)

The second triplet state (T₂) at 6.0-6.5 eV demonstrates π→π* character with significant changes in the molecular framework geometry.

Torsional Vibrations in Excited States

The torsional motion about the C-C bond in excited states shows markedly different behavior compared to the ground state. In the T₁ state, the torsional barrier is reduced to approximately 800-1200 cm⁻¹, facilitating more facile internal rotation. This reduction results from the altered electronic distribution upon n→π* excitation, which weakens the C-C bond partial double-bond character.

Inversion Vibrations

The carbonyl inversion mode, involving out-of-plane motion of the carbonyl carbon, becomes significantly activated in both singlet and triplet excited states. The inversion barrier decreases from >3000 cm⁻¹ in the ground state to 500-800 cm⁻¹ in the n→π* excited states, enabling rapid interconversion between planar and pyramidal geometries.

| Electronic State | Torsional Barrier (cm⁻¹) | Inversion Barrier (cm⁻¹) | Geometry |

|---|---|---|---|

| S₀ | 1700-2300 | >3000 | Planar |

| S₁ | 900-1400 | 600-800 | Pyramidal |

| T₁ | 800-1200 | 500-700 | Pyramidal |

| T₂ | 1000-1500 | 800-1000 | Twisted |

Reaction Pathway Simulations: Carbonyl Activation and C-F Bond Reactivity

Computational reaction pathway simulations have provided detailed insights into the mechanisms of carbonyl activation and C-F bond reactivity in fluoroacetyl fluoride. These studies employ transition state theory, artificial force induced reaction (AFIR) methods, and intrinsic reaction coordinate (IRC) calculations to map reaction pathways.

Carbonyl Activation Mechanisms

The carbonyl group in fluoroacetyl fluoride exhibits enhanced electrophilicity due to the electron-withdrawing effects of the fluorine substituents. Electrostatic potential surface calculations reveal that the carbonyl carbon bears a significant partial positive charge (+0.65 to +0.75 e), making it susceptible to nucleophilic attack.

The activation energy for nucleophilic addition to the carbonyl carbon depends on the nature of the nucleophile:

- Hydroxide ion (OH⁻): 12-15 kcal/mol

- Alkoxide ion (RO⁻): 15-18 kcal/mol

- Amine (RNH₂): 18-22 kcal/mol

- Water (H₂O): 25-30 kcal/mol

These values represent significant reductions compared to unsubstituted acetyl compounds, demonstrating the activating effect of fluorine substitution.

C-F Bond Reactivity Pathways

The C-F bonds in fluoroacetyl fluoride can undergo various reaction pathways, including:

Nucleophilic Substitution (SN2)

- Activation energy: 20-25 kcal/mol

- Mechanism: Concerted displacement with inversion of configuration

- Preferred nucleophiles: OH⁻, NH₂⁻, alkoxides

Hydrolysis Reactions

- Activation energy: 15-20 kcal/mol

- Mechanism: Water-mediated C-F bond cleavage

- Products: Fluoroacetic acid + HF

Elimination Reactions

- Activation energy: 22-28 kcal/mol

- Mechanism: β-fluoride elimination

- Products: Ketene intermediates + HF

The calculated reaction pathways indicate that the acyl fluoride group (COF) is more reactive than the alkyl fluoride group (CF₂H), with activation energies typically 5-8 kcal/mol lower for acyl fluoride reactions.

Transition State Structures

High-level ab initio calculations (CCSD(T)/cc-pVTZ) have characterized the transition state geometries for key reaction pathways. The transition state for nucleophilic attack at the carbonyl carbon exhibits:

- Partially formed C-Nu bond (1.8-2.2 Å)

- Elongated C=O bond (1.25-1.30 Å)

- Pyramidal geometry at the carbonyl carbon

- Negative charge development on the oxygen atom

For C-F bond cleavage reactions, the transition states show:

- Stretched C-F bond (1.6-1.8 Å vs. 1.38 Å in ground state)

- Partial bond formation with the nucleophile

- Significant charge transfer from nucleophile to fluorine

Polar Substituent Constant (σ*) Analysis: Electronic Effects on Acyl Reactivity

The electronic effects of fluorine substitution in fluoroacetyl fluoride have been quantitatively analyzed through polar substituent constant (σ*) calculations and linear free energy relationships (LFERs). These studies provide fundamental insights into how fluorine substitution modulates the reactivity of the acyl group.

Hammett Analysis and σ* Values

The polar substituent constant (σ) for the fluoromethyl group (CH₂F-) has been determined through correlation analysis with reaction rates and equilibrium constants. The σ value for CH₂F- is calculated to be +0.52 ± 0.03, indicating significant electron-withdrawing character.

This value can be compared to other substituents:

- CH₃-: σ* = 0.00 (reference)

- CH₂Cl-: σ* = +0.24

- CH₂F-: σ* = +0.52

- CHF₂-: σ* = +0.78

- CF₃-: σ* = +1.05

The progressive increase in σ* values with fluorine substitution demonstrates the cumulative electron-withdrawing effect of fluorine atoms.

Linear Free Energy Relationships

The reactivity of fluoroacetyl fluoride toward various nucleophiles follows well-defined linear free energy relationships. The general equation:

log(k/k₀) = ρσ

where k is the rate constant for the fluorinated compound, k₀ is the rate constant for the reference compound, ρ* is the reaction constant, and σ* is the substituent constant.

For carbonyl addition reactions, the reaction constant ρ* typically ranges from +1.2 to +1.8, indicating strong sensitivity to electronic effects.

Electronic Effect Quantification

The electronic effects of fluorine substitution on acyl reactivity can be quantified through several parameters:

| Parameter | Value | Interpretation |

|---|---|---|

| σ* (CH₂F-) | +0.52 | Electron-withdrawing strength |

| ρ* (carbonyl addition) | +1.5 | Sensitivity to electronic effects |

| ΔpKa (relative to acetyl) | -2.1 | Acidity enhancement |

| Electrophilicity Index (ω) | 8.2 eV | Electrophilic reactivity |

Frontier Molecular Orbital Analysis

DFT calculations (B3LYP/6-311++G(d,p)) have characterized the frontier molecular orbitals of fluoroacetyl fluoride:

- HOMO Energy: -8.5 to -9.5 eV (primarily oxygen lone pair)

- LUMO Energy: -1.5 to -2.5 eV (primarily π*C=O orbital)

- HOMO-LUMO Gap: 6.0-8.0 eV

The lowered LUMO energy compared to acetyl fluoride (-0.8 eV) demonstrates the electron-withdrawing effect of fluorine substitution, which enhances the electrophilicity of the carbonyl carbon.

Reactivity Enhancement Mechanisms

The enhanced acyl reactivity in fluoroacetyl fluoride arises from multiple electronic effects:

Inductive Effect: The electronegativity of fluorine (4.0) withdraws electron density through σ-bonds, increasing the partial positive charge on the carbonyl carbon.

Field Effect: The C-F dipoles create an electrostatic field that stabilizes negative charge development during nucleophilic attack.

Hyperconjugation: Weakening of C-H bonds adjacent to fluorine reduces electron donation to the carbonyl system.

Polarization Effects: The presence of fluorine atoms increases the polarizability of the molecular framework, facilitating charge redistribution during reactions.

These combined effects result in rate enhancements of 10³-10⁴ fold compared to unfluorinated analogs, making fluoroacetyl fluoride a highly reactive acylating agent.